(2-Aminobenzo[d]oxazol-6-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminobenzo[d]oxazol-6-yl)boronic acid is a boronic acid derivative with the molecular formula C7H7BN2O3. This compound is characterized by the presence of a boronic acid group attached to a benzoxazole ring system, which includes both nitrogen and oxygen heteroatoms. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminobenzo[d]oxazol-6-yl)boronic acid typically involves the formation of the benzoxazole ring followed by the introduction of the boronic acid group. One common method is the electrochemical synthesis of 2-aminobenzoxazole using acetic acid as an electrolyte. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and high atom economy .
Industrial Production Methods
The use of robust and scalable methods, such as electrochemical synthesis, is preferred in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminobenzo[d]oxazol-6-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely-used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Acetic Acid: Used as an electrolyte in the electrochemical synthesis of the benzoxazole ring.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .
Wissenschaftliche Forschungsanwendungen
(2-Aminobenzo[d]oxazol-6-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural features.
Material Science: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Aminobenzo[d]oxazol-6-yl)boronic acid in chemical reactions, such as the Suzuki–Miyaura coupling, involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzoxazole-7-boronic Acid: Similar in structure but with the boronic acid group at a different position on the benzoxazole ring.
Other Boronic Acids: Various boronic acids with different substituents on the aromatic ring.
Uniqueness
(2-Aminobenzo[d]oxazol-6-yl)boronic acid is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct reactivity and properties compared to other boronic acids .
Eigenschaften
Molekularformel |
C7H7BN2O3 |
---|---|
Molekulargewicht |
177.96 g/mol |
IUPAC-Name |
(2-amino-1,3-benzoxazol-6-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c9-7-10-5-2-1-4(8(11)12)3-6(5)13-7/h1-3,11-12H,(H2,9,10) |
InChI-Schlüssel |
GVUVSRNRKQWAPV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)N=C(O2)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.